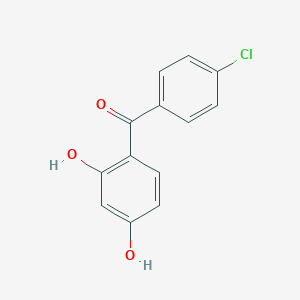

(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone

Übersicht

Beschreibung

(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone is an organic compound with the molecular formula C13H9ClO3 It is a derivative of benzophenone, characterized by the presence of a 4-chlorophenyl group and two hydroxyl groups at the 2 and 4 positions on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone typically involves the condensation of 4-chlorobenzoyl chloride with resorcinol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

- Dissolve resorcinol in anhydrous dichloromethane.

- Add aluminum chloride to the solution and stir at room temperature.

- Slowly add 4-chlorobenzoyl chloride to the reaction mixture while maintaining the temperature below 10°C.

- After the addition is complete, allow the reaction to proceed at room temperature for several hours.

- Quench the reaction with ice-cold water and extract the product with dichloromethane.

- Purify the product by recrystallization from ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 2,4-dihydroxybenzophenone quinone.

Reduction: Formation of (4-chlorophenyl)(2,4-dihydroxyphenyl)methanol.

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.

Industry: Utilized in the production of UV-curable coatings and inks due to its photoinitiating properties.

Wirkmechanismus

The mechanism of action of (4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the carbonyl group can participate in nucleophilic addition reactions. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can induce cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxyl group at the 4 position instead of the 2 position.

(2-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with the chlorine atom at the 2 position instead of the 4 position.

Uniqueness

(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone is unique due to the presence of two hydroxyl groups at the 2 and 4 positions, which can significantly influence its chemical reactivity and biological activity

Biologische Aktivität

(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone, also known as a derivative of benzophenone, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structure, which includes a 4-chlorophenyl group and two hydroxyl groups at the 2 and 4 positions on the phenyl ring. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.

The molecular formula for this compound is C13H9ClO3. Its structure allows it to participate in various chemical reactions, including oxidation and reduction, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and nucleophilic addition reactions. The hydroxyl groups enhance its reactivity, allowing it to generate reactive oxygen species (ROS) that can induce apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, compounds with similar structures have shown promising results against Mycobacterium tuberculosis, indicating that modifications in the benzophenone moiety can enhance antimicrobial efficacy .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the activity of tyrosinase (TYR), an enzyme involved in melanin biosynthesis, which is linked to various skin cancers. The most potent derivatives in these studies displayed IC50 values lower than 5 μM against TYR, demonstrating their potential as therapeutic agents in cancer treatment .

Table 1: Summary of Biological Activities

Case Study: Tyrosinase Inhibition

In a study focusing on tyrosinase inhibition, several derivatives of benzophenones were synthesized and tested. The compound this compound was among those that showed significant inhibition of TYR activity with an IC50 value of approximately 3.8 μM. This suggests its potential role in treating hyperpigmentation disorders and skin cancers caused by excessive melanin production .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various benzophenone derivatives against Mycobacterium tuberculosis. The results indicated that specific substitutions on the benzophenone structure could enhance antibacterial activity significantly. The introduction of electron-withdrawing groups like chlorine improved the compound's potency against resistant strains .

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-(2,4-dihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCRKLJFFOUPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.